molecular formula C26H27ClN2O5S B2428214 Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216776-75-8

Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2428214
CAS No.: 1216776-75-8
M. Wt: 515.02
InChI Key: KFQZJSFENMJCEO-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H27ClN2O5S and its molecular weight is 515.02. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S.ClH/c1-3-33-26(31)22-20-13-14-28(15-17-7-5-4-6-8-17)16-21(20)34-24(22)27-23(29)18-9-11-19(12-10-18)25(30)32-2;/h4-12H,3,13-16H2,1-2H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQZJSFENMJCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridines, which have been studied for various pharmacological properties. The synthesis typically involves multi-step reactions including the formation of the thieno[2,3-c]pyridine core followed by functionalization at the 6 and 2 positions.

Chemical Formula

  • Molecular Formula : C22H24N2O4S·HCl
  • Molecular Weight : 436.96 g/mol

Synthetic Pathway

  • Formation of Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : Subsequent steps include the introduction of benzyl and methoxycarbonyl groups via amide or esterification reactions.

Pharmacological Profile

Research has indicated that compounds similar to ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit a range of biological activities:

  • Adenosine Receptor Modulation : Studies show that related compounds act as allosteric modulators at the A1 adenosine receptor (A1AR), influencing cellular signaling pathways such as ERK1/2 phosphorylation .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydrothieno[2,3-c]pyridines is highly dependent on their structural modifications. The following points summarize key findings from SAR studies:

  • Substituent Effects : The presence of electron-withdrawing groups (like methoxycarbonyl) at specific positions enhances receptor binding affinity and selectivity.
  • Positioning of Functional Groups : Variations at the 3 and 6 positions significantly affect whether a compound acts as an antagonist or an allosteric modulator at A1AR .

Case Studies

  • Study on A1 Adenosine Receptor Modulation :
    • Researchers synthesized various 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives.
    • Results indicated that certain compounds could enhance or inhibit A1AR-mediated responses depending on their structure .
  • Cytotoxicity Assays :
    • Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was tested against several cancer cell lines.
    • The compound showed promising results with IC50 values indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
A1 Adenosine ReceptorAllosteric modulation observed
Anticancer ActivityCytotoxic effects in various cancer cell lines
Enzyme InhibitionPotential inhibition of specific kinases

Table 2: Structure-Activity Relationships

Compound VariantPosition of SubstituentEffect on Activity
Ethyl 6-benzyl derivative6-positionEnhanced A1AR affinity
Methoxycarbonyl substituted variant4-positionIncreased cytotoxicity
Amide derivatives3-positionVaried effects on receptor modulation

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thieno[2,3-c]pyridine core. Its synthesis involves several steps that can include multicomponent reactions. Notably, one synthesis method highlights the use of thiophene derivatives and formaldehyde under mild conditions to yield the desired product efficiently, minimizing environmental impact and production costs .

Biological Activities

Anticancer Properties
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit anticancer activity. Ethyl 6-benzyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism that may involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, making it a candidate for further development as an antibacterial agent. The specific mechanisms behind its antimicrobial action remain under investigation but may relate to disruption of bacterial cell wall synthesis or interference with metabolic pathways .

CNS Activity
There is emerging evidence supporting the neuropharmacological potential of thieno[2,3-c]pyridine derivatives. This compound may exhibit effects on neurotransmitter systems relevant to mood disorders and anxiety. This aspect is currently being explored through behavioral assays in animal models .

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal investigated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The study concluded that further investigation into the molecular pathways affected by the compound is warranted .
  • Antimicrobial Study : In another research effort focused on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what critical reaction parameters must be controlled?

Answer:
The synthesis involves multi-step reactions, including cyclization, benzamido group introduction, and hydrochloride salt formation. A key step is the acid-mediated deprotection of tert-butoxycarbonyl (Boc) groups, as described in a related tetrahydrothienopyridine synthesis (methanol/HCl, 1-hour stirring at room temperature) . Critical parameters include:

  • Stoichiometric control : Excess HCl (3 ml vs. 5 ml methanol) ensures complete Boc removal without side reactions.
  • Reaction time : Prolonged stirring (>1 hour) may degrade the tetrahydrothienopyridine core.
  • Temperature : Room temperature prevents undesired ring-opening or oxidation .

Basic: How should researchers characterize the compound’s structural integrity, and what analytical techniques are most reliable?

Answer:
Prioritize a combination of:

  • X-ray crystallography : Resolves stereochemistry and confirms the fused thieno[2,3-c]pyridine ring system, as demonstrated in analogous compounds .
  • NMR spectroscopy : Key signals include:
    • ¹H NMR : Benzyl protons (δ 6.5–7.5 ppm), ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
    • ¹³C NMR : Carbonyl groups (δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound, particularly regarding its hydrochloride form?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact, as hydrochloride salts can release corrosive HCl vapor .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First aid : Immediate flushing with water for skin contact; consult a physician if ingested .
  • Waste disposal : Neutralize acidic residues before disposal, following institutional guidelines .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:

  • Verify solvent effects : DMSO-d₆ vs. CDCl₃ can alter chemical shifts (e.g., δ 7.94 ppm for =CH in DMSO vs. δ 8.01 ppm in CDCl₃) .
  • Check tautomerism : The tetrahydrothienopyridine core may exhibit ring puckering, affecting peak splitting.
  • Cross-validate with LC-MS : Confirm molecular ion consistency to rule out impurities .
  • Reference analogous structures : Compare with crystallographic data for thieno[2,3-c]pyridine derivatives to assign ambiguous signals .

Advanced: What strategies optimize the yield of the benzamido-substituted intermediate during synthesis?

Answer:

  • Coupling reagent selection : Use HATU or EDCI/HOBt for efficient amide bond formation between 4-(methoxycarbonyl)benzoic acid and the amine intermediate.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature control : Maintain 0–5°C during coupling to minimize racemization .
  • Purification : Chromatography on silica gel with ethyl acetate/hexane (3:7) effectively isolates the product .

Advanced: How can the compound’s stability be assessed under varying storage conditions?

Methodology:

  • Accelerated degradation studies : Expose the compound to:
    • Heat : 40°C for 1 week to test thermal stability.
    • Light : UV-vis irradiation (254 nm) for 48 hours.
    • Humidity : 75% relative humidity for 2 weeks.
  • Post-stability analysis : Use HPLC to quantify degradation products (e.g., ester hydrolysis or benzyl group oxidation) .

Advanced: What modifications to the core structure could enhance its bioactivity, and how can these be systematically tested?

Answer:

  • Rational modifications :
    • Benzyl group substitution : Replace with electron-withdrawing groups (e.g., -NO₂) to modulate lipophilicity.
    • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve water solubility.
  • Testing framework :
    • In silico docking : Screen modified structures against target proteins (e.g., kinases).
    • In vitro assays : Evaluate cytotoxicity and target inhibition using cell lines .

Advanced: How should researchers address low reproducibility in scaled-up synthesis?

Answer:

  • Identify critical process parameters (CPPs) :
    • Mixing efficiency : Use overhead stirring (≥500 rpm) for heterogeneous reactions.
    • Purity of starting materials : Ensure Boc-protected intermediates are >95% pure via LC-MS .
  • Design of experiments (DoE) : Apply factorial design to optimize variables (e.g., HCl concentration, reaction time) .

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